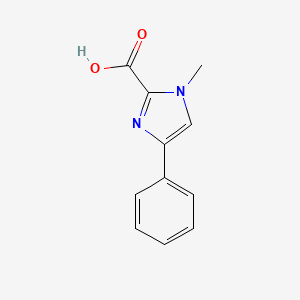

1-methyl-4-phenyl-1H-Imidazole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-4-phenylimidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-7-9(12-10(13)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIGZZQSGCLHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-phenyl-1H-Imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-4-phenylimidazole with a carboxylating agent. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of reagents and conditions is critical to achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-phenyl-1H-Imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development due to its biological activities. Research indicates that it may possess:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Anticancer Activity : Studies suggest potential in inhibiting cancer cell proliferation through modulation of signaling pathways .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, notably:

- Xanthine Oxidase Inhibitors : Similar compounds have shown significant inhibition, which is relevant for treating gout and hyperuricemia .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metals. This application is crucial in developing new materials and catalysts .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of derivatives of imidazole compounds, including 1-methyl-4-phenyl-1H-imidazole derivatives. The results indicated that certain modifications increased potency against cancer cell lines, making it a promising candidate for further development .

Case Study 2: Enzyme Inhibition

Research on xanthine oxidase inhibitors demonstrated that derivatives of imidazole compounds exhibited IC50 values comparable to established drugs like Febuxostat. This suggests that this compound could be synthesized into effective therapeutics for managing uric acid levels .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in:

Mechanism of Action

The mechanism of action of 1-methyl-4-phenyl-1H-Imidazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on substituent positions, molecular properties, and functional group variations (Table 1).

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Impact of Substituent Position on Acidity

The carboxylic acid group’s position significantly affects acidity. For example:

- This compound (pKa ~3.5–4.5, estimated): The 2-position carboxylic acid allows resonance stabilization with the imidazole ring, reducing acidity compared to aliphatic carboxylic acids.

Experimental data from buffer studies (pH 1–14) on similar imidazole-2-carboxylic acid derivatives suggest that substituents at the 4/5-positions modulate solubility and ionization behavior .

Hydrogen Bonding and Solubility

- This compound forms strong intermolecular hydrogen bonds via its carboxylic acid group, as evidenced by crystallographic studies using SHELX software . This property enhances its crystallinity but may reduce aqueous solubility.

- 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid demonstrates higher solubility in polar solvents (e.g., DMSO, water) due to the pyrimidine ring’s electron-deficient nature, which promotes dipole interactions .

Biological Activity

1-Methyl-4-phenyl-1H-imidazole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the imidazole derivative family, characterized by a five-membered ring containing nitrogen atoms. Its structure allows for various interactions with biological macromolecules, influencing its activity in different biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with various receptors. The compound may act as an inhibitor or activator depending on the target enzyme or receptor involved.

Interaction with Enzymes

Research indicates that this compound can inhibit enzymes such as xanthine oxidase, which is crucial in purine metabolism. Inhibition of this enzyme can lead to decreased uric acid production, making it a potential treatment for conditions like gout .

Biological Activities

The compound has been evaluated for several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its interaction with bacterial enzymes may disrupt essential metabolic pathways.

Anticancer Properties : There is emerging evidence supporting its potential as an anticancer agent. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been investigated, showing promise in preclinical models .

Neurological Effects : Given its structural similarity to other imidazole derivatives known for neuroprotective effects, this compound is being explored for potential therapeutic applications in neurological disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from key research:

Q & A

Q. What are the optimal synthetic routes for 1-methyl-4-phenyl-1H-imidazole-2-carboxylic acid, and how can purity be ensured?

- Methodological Answer : A common approach involves refluxing intermediates (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to enhance purity . For imidazole derivatives, pH-controlled condensation reactions are critical to avoid side products. Post-synthesis, purity is validated via HPLC (≥98% threshold) and elemental analysis. Buffer systems (e.g., KH2PO4/Na2HPO4 at pH 7) can stabilize the compound during characterization .

Q. How should spectroscopic techniques be employed to characterize this compound?

- Methodological Answer : Use UV-Vis spectroscopy in pH-adjusted buffers (e.g., borate or phosphate systems) to study electronic transitions influenced by substituents . NMR (¹H/¹³C) in DMSO-<i>d</i>6 resolves tautomeric equilibria, with chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and carboxylic protons (δ 12–13 ppm) being diagnostic. IR spectroscopy confirms the carboxylic acid moiety (C=O stretch ~1700 cm⁻¹) and hydrogen bonding .

Q. What buffer systems are appropriate for studying its pH-dependent solubility and stability?

- Methodological Answer : Prepare 14 buffers across pH 1–14 using KCl/HCl (pH 1), citrate/NaOH (pH 3–6), and Na2B4O7/NaOH (pH 8–10). Measure solubility via UV absorbance at 260 nm (ε ≈ 10,000 M⁻¹cm⁻¹) after 24-hour equilibration. Stability studies require LC-MS to detect degradation products (e.g., decarboxylation at pH >12) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for imidazole derivatives be resolved?

- Methodological Answer : Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) and anisotropic displacement parameters. For ambiguous electron density (e.g., disordered phenyl rings), apply restraints (DFIX, SIMU) and validate with Rfree convergence. Comparative analysis of multiple datasets (e.g., varying temperatures) resolves tautomeric ambiguities .

Q. What strategies enable the synthesis of tetra-substituted imidazole derivatives from this compound?

- Methodological Answer : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl substitutions at the 4-position. For 1,2,4,5-tetrasubstituted derivatives, use microwave-assisted cyclization (e.g., 2-cyclohexyl-4,5-diphenyl derivatives) with [BMIM]BF4 ionic liquid to enhance yields (~85%) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

Q. How to analyze hydrogen bonding and tautomerism in substituted imidazoles?

- Methodological Answer : Conduct X-ray crystallography to identify intermolecular H-bonds (e.g., carboxylic acid dimerization, d(O···O) ≈ 2.6 Å). For tautomerism, use <sup>15</sup>N NMR in D2O to distinguish 1H/3H tautomers via <sup>1</sup>JNH coupling constants. DFT calculations (B3LYP/6-31G**) predict tautomer stability (ΔG < 2 kcal/mol favors equilibrium) .

Q. What safety protocols are critical for handling reactive derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.